molecular formula C24H22ClF4N3O4S B2939534 (E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}ethene-1-sulfonamide CAS No. 339105-39-4

(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}ethene-1-sulfonamide

Cat. No.: B2939534
CAS No.: 339105-39-4
M. Wt: 559.96
InChI Key: MQVCKTQIAXZBKH-DHZHZOJOSA-N
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Description

(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}ethene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a pyridine ring, a sulfonamide group, and multiple halogen substituents, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}ethene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the introduction of the sulfonamide group and the ethene linkage. Key steps include:

    Halogenation: Introduction of chlorine and trifluoromethyl groups to the pyridine ring.

    Amination: Formation of the aminoethyl side chain.

    Etherification: Attachment of the fluorophenylmethoxy group.

    Sulfonation: Introduction of the sulfonamide group.

    Coupling: Formation of the ethene linkage between the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}ethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro or carbonyl groups.

    Substitution: Halogen exchange or nucleophilic substitution.

    Coupling: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, copper). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new substituents on the aromatic rings.

Scientific Research Applications

(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}ethene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Key pathways involved could include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}ethene-1-sulfonamide: shares structural similarities with other sulfonamide derivatives and halogenated aromatic compounds.

Uniqueness

  • The unique combination of functional groups in this compound, such as the trifluoromethyl-pyridine and fluorophenylmethoxy moieties, distinguishes it from other similar compounds. This structural uniqueness contributes to its distinct chemical properties and potential applications.

Properties

IUPAC Name

(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClF4N3O4S/c1-35-22-12-16(4-7-21(22)36-15-17-2-5-19(26)6-3-17)8-11-37(33,34)32-10-9-30-23-20(25)13-18(14-31-23)24(27,28)29/h2-8,11-14,32H,9-10,15H2,1H3,(H,30,31)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVCKTQIAXZBKH-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CS(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/S(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClF4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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